Home > Products > Screening Compounds P80164 > (3S)-3-(trifluoromethyl)piperidine
(3S)-3-(trifluoromethyl)piperidine - 749208-62-6

(3S)-3-(trifluoromethyl)piperidine

Catalog Number: EVT-2876800
CAS Number: 749208-62-6
Molecular Formula: C6H10F3N
Molecular Weight: 153.148
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
5.3.1. Chiral Building Block

One study utilized this scaffold in the asymmetric synthesis of both enantiomers of syn-(3-trifluoromethyl)isoserine [, ]. This amino acid derivative has potential applications in peptide and pharmaceutical chemistry.

Chemical Reactions Analysis

One study investigates the nucleophilic aromatic substitution reactions of trifluoromethyl-activated nitrophenyl ethers []. The presence of the CF3 group significantly enhances the reactivity of the nitrophenyl ethers towards nucleophiles like n-butylamine and pyrrolidine.

Another study explores the ring-opening reactions of trifluoromethylated cyclic sulfates, highlighting the influence of the CF3 group on the regioselectivity and stereoselectivity of the reaction [, ].

Applications

Drug Discovery

5.1.1. NK1 Receptor Antagonists

N-heteroaryl-2-phenyl-3-(benzyloxy)piperidines, a class of compounds incorporating the (3S)-3-(trifluoromethyl)piperidine moiety, have been identified as potent orally active human NK1 receptor antagonists []. These antagonists hold promise in treating various conditions, including pain, inflammation, and emesis.

5.1.2. Glycine Transporter 1 Inhibitors

The (3S)-3-(trifluoromethyl)piperidine scaffold has also been utilized in designing potent GlyT1 inhibitors []. These inhibitors show potential as therapeutic agents for treating schizophrenia by modulating glutamatergic neurotransmission.

5.1.3. Opioid Receptor-Like 1 (ORL1) Antagonists

An orally active ORL1 receptor antagonist featuring the (3S)-3-(trifluoromethyl)piperidine moiety has been identified as a potential clinical candidate for treating pain and other related disorders [].

5.1.4. GPR40 Agonists

Researchers have developed a GPR40 full agonist incorporating the (3S)-3-(trifluoromethyl)piperidine moiety as a potential treatment for type 2 diabetes mellitus []. This compound effectively stimulated insulin secretion and improved glucose tolerance in diabetic rats.

5.1.5. Multi-Target Antidiabetic Agents

A stereopure compound containing the (3S)-3-(trifluoromethyl)piperidine scaffold demonstrated promising multi-target antidiabetic activity by inhibiting α-glucosidase, α-amylase, and protein tyrosine phosphatase 1B (PTP1B) []. This finding suggests its potential as a therapeutic agent for managing diabetes through multiple mechanisms.

Material Science

5.2.1. Biocompatible Polymers

The synthesis and characterization of random copolymers based on lactide and 3S-(isobutyl)morpholine-2,5-dione have been reported []. These copolymers, containing the (3S)-3-(trifluoromethyl)piperidine moiety, hold promise as biocompatible materials due to their biodegradability through hydrolytic and enzymatic pathways.

N-Heteroaryl-2-phenyl-3-(benzyloxy)piperidines

Compound Description: This class of compounds represents a series of N-heteroarylpiperidine ether-based human NK1 antagonists []. Two specific compounds within this class, 3-[((2S,3S)-3-(((3,5-bis(trifluoromethyl)phenyl)methyl)oxy)-2-phenylpiperidino)methyl]-1,2,4-triazole and 5-[((2S,3S)-3-(((3,5-bis(trifluoromethyl)-phenyl)methyl)oxy)-2-phenylpiperidino)methyl]-3-oxo-1,2,4-triazolone, have shown significant potency as NK1 antagonists both in vitro and in vivo, and exhibit oral bioavailability [].

3-(((1S,3S)-3-((R)-Hydroxy(4-(trifluoromethyl)phenyl)methyl)-4-oxocyclohexyl)methyl)pentane-2,4-dione

Compound Description: This chiral compound has shown potential as a multi-target antidiabetic agent, exhibiting inhibitory activity against α-glucosidase, α-amylase, PTP1B, and DPPH targets [].

1-Benzyl-4-(trifluoromethyl)piperidine-2,6-dione

Compound Description: This compound is a CF3-containing pseudo C2 symmetric cyclic imide used in stereoselective crossed aldol reactions []. The corresponding boron bisenolate of this compound reacts with aldehydes to yield desired products with high diastereoselectivity [].

(2S,3S)-3-{3-[4-(Trifluoromethyl)benzoylamino]benzyloxy}aspartate (TFB-TBOA)

Compound Description: TFB-TBOA is a potent glutamate transporter inhibitor that has been shown to facilitate the expression of methamphetamine-induced behavioral sensitization in rats [].

(2S,3S)-3-Hydroxy-1-(4-methoxybenzyl)piperidine-2-carboxamide

Compound Description: This compound was unexpectedly obtained while attempting to synthesize (2S,3S)-3-hydroxy-1-(4-methoxybenzyl)piperidine-2-carboxylic acid [].

(2-{4-[4-Fluoro-3-(trifluoromethyl)phenyl]-2-piperidin-4-yl-1H-imidazol-1-yl}ethyl)dimethylamine

Compound Description: This compound was synthesized through an efficient eight-step process starting from oxoacetic acid monohydrate []. The synthesis highlights the use of various reactions, including condensation, reductive amination, protection, activation, and coupling, demonstrating the versatility of chemical transformations achievable with piperidine-containing compounds.

Diethyl 2,6-dihydroxy-4-(3-nitrophenyl)-2,6-bis(trifluoromethyl)piperidine-3,5-dicarboxylate

Compound Description: This compound, characterized by X-ray crystallography, exhibits a piperidine ring adopting a chair conformation []. The molecule features two S(6) ring motifs formed through intramolecular O—H⋯O hydrogen bonds and links with neighboring molecules via O—H⋯O and C—H⋯O hydrogen bonds to form dimers in the crystal structure [].

3-Chloro-N-{(S)-[3-(1-ethyl-1H-pyrazol-4-yl)phenyl][(2S)-piperidine-2-yl]methyl}-4-(trifluoromethyl)pyridine-2-carboxamide

Compound Description: This compound is a potent glycine transporter 1 (GlyT1) inhibitor designed by combining structural features from different GlyT1 inhibitor chemotypes []. It shows promising results in rodent models for schizophrenia without significant central nervous system side effects [].

2-Substituted 2-(Trifluoromethyl)pyrrolidines

Compound Description: These compounds were synthesized via a novel ring contraction of 3-hydroxy-3-(trifluoromethyl)piperidines through an aziridinium intermediate []. The research focuses on the efficient construction of a series of 2-substituted 2-(trifluoromethyl)pyrrolidines, featuring a quaternary center at the C2 position [].

(2S,3S)-(N-Benzoyl)-3-(trifluoromethyl)isoserine and (2R,3R)-(N-Benzoyl)-3-(trifluoromethyl)isoserine

Compound Description: These enantiomers were synthesized via regioselective and stereoselective nucleophilic ring opening of trifluoromethylated cyclic sulfates derived from enantiopure trifluoromethylated vicinal diols [, ]. This method provides an efficient way to access both enantiomers of this important class of compounds.

(3S)-3-(4-Fluorobenzyl)piperidine Mandelate

Compound Description: This compound, specifically its mandelate salt, has been prepared using multiple synthetic routes []. The research focuses on optimizing the synthesis of this chiral piperidine derivative for large-scale production [].

N-tert-Butyloxycarbonyl-(2S,3S)-3-hydroxy-2-phenyl-piperidine and N-tert-Butyloxycarbonyl-(2S)-2-phenyl-piperidin-3-one

Compound Description: These compounds were synthesized via a highly enantioselective catalytic method involving intramolecular epoxide opening followed by ring expansion []. The synthesis achieves high enantiomeric excess (99% ee) using Jacobsen epoxidation as a key step [].

(3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol

Compound Description: This compound is a potential impurity in Paroxetine hydrochloride and was synthesized and characterized for analytical purposes [].

(+)-L-733,060 and (2S,3S)-3-Hydroxypipecolic Acid

Compound Description: These 2,3-disubstituted piperidines, (+)-L-733,060 and (2S,3S)-3-hydroxypipecolic acid, were synthesized enantioselectively using a cobalt-catalyzed hydrolytic kinetic resolution of a racemic azido epoxide as the key step [, ]. This strategy provides an efficient method for accessing these biologically relevant compounds in high optical purity.

2-Fluoro-N-methyl-N-({(3S,4S)-4-[2-(trifluoromethyl)phenoxy]-3,4-dihydro-1H-isochromen-3-yl}methyl)ethanamine

Compound Description: This compound is prepared by a mild, direct alkylation of N-methyl-1-{(3S,4S)-4-[2-(trifluoromethyl)phenoxy]-3,4-dihydro-1H-isochromen-3-yl}methanamine using 2-fluoroethyl trifluoromethanesulfonate [].

(3S)-3-cyclopropyl-3-(2-((1-(2-((2,2-dimethylpropyl)(6-methylpyridin-2-yl)carbamoyl)-5-methoxyphenyl)piperidin-4-yl)methoxy)pyridin-4-yl)propanoic acid (SCO-267)

Compound Description: SCO-267 is a potent and orally available GPR40 full agonist. It effectively stimulates insulin secretion and GLP-1 release and improves glucose tolerance in diabetic rats [].

Lactide and 3S-(Isobutyl)morpholine-2,5-dione-Based Random Copolymers

Compound Description: These copolymers were synthesized via a mechanochemical ring-opening polymerization using DBU and a thiourea catalyst []. The research highlights the use of 3S-(isobutyl)morpholine-2,5-dione (MD) as a biocompatible monomer that can undergo hydrolytic and enzymatic degradation [].

Fluoro-iodo, Trifluoromethyl, and Trifluoromethoxy Ring-Substituted Isobutyl Phenylcyanoacrylates

Compound Description: This group includes a series of novel isobutyl phenylcyanoacrylates with various ring substitutions, including fluoro-iodo, trifluoromethyl, and trifluoromethoxy groups [, ]. These compounds were synthesized via the piperidine-catalyzed Knoevenagel condensation and subsequently copolymerized with styrene [, ].

Paroxetine and 2-Methoxy-5-[(5-trifluoromethyl-1H-tetrazol-1-yl)methyl]-N-(2S-phenylpiperidin-3S-yl)benzamide Combination

Compound Description: This combination therapy involves Paroxetine, a selective serotonin reuptake inhibitor, and 2-methoxy-5-[(5-trifluoromethyl-1H-tetrazol-1-yl)methyl]-N-(2S-phenylpiperidin-3S-yl)benzamide, a compound with potential antidepressant and/or anxiolytic effects [].

(2R,3S)-2-[(R)-1-[3,5-di-(Trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholine Hydrochloride

Compound Description: This compound serves as a key intermediate in the synthesis of Aprepitant, a drug used to prevent nausea and vomiting [].

(S)-Cyano(3-phenoxyphenyl)methyl (Z)-(1R,3S)-2,2-dimethyl-3-{2-[2,2,2-trifluoro-1-(trifluoromethyl)ethoxycarbonyl]vinyl}cyclopropane-1-carboxylate (Acrinathrin)

Compound Description: Acrinathrin is a synthetic pyrethroid insecticide characterized by its crystal structure [].

4-Phenoxy-3-nitrobenzotrifluoride, 2-Phenoxy-5-nitrobenzotrifluoride, and 1-Phenoxy-2,4-dinitrobenzene

Compound Description: These compounds were investigated for their reactivity in nucleophilic aromatic substitution reactions with amines in different solvents []. The study examines the influence of the trifluoromethyl group on the reaction mechanism and highlights the significant rate-retardation effect of the ortho-trifluoromethyl group due to steric hindrance and electronic repulsion [].

Spirooxindoles Bearing 3-Substituted Oxindoles

Compound Description: These compounds were synthesized via a novel direct functionalization of the N-H/α,α,β,β-C(sp3)-H bonds in piperidine, promoted by 4-(trifluoromethyl)benzoic acid and proceeding through an azomethine ylide intermediate [].

4-{3-[(2R)-2,3-Dihydroxypropyl]-2-oxo-2,3-dihydro-1H-benzimidazol-1-yl}-1-[(1S,3S,4R)-spiro[bicyclo[2.2.1]heptane-2,1'-cyclopropan]-3-ylmethyl]piperidine

Compound Description: This compound is a potent and orally active opioid receptor-like 1 (ORL1) receptor antagonist that has progressed to clinical trials for treating various conditions [].

5-Bromo-3-ethyl-3-(4-nitrophenyl)-piperidine-2,6-dione

Compound Description: This compound was studied for its enantiomeric resolution using a Chiralpak IA column. The research elucidated the chiral recognition mechanism and elution order of its four stereoisomers through simulation studies, revealing hydrogen bonding and π–π interactions as the major forces driving chiral resolution [].

5-[[(2R,3S)-2-[(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)-4-morpholinyl]methyl]-1,2-dihydro-3H-1,2,4-triazol-3-one (Aprepitant)

Compound Description: This compound, known as Aprepitant, is a medication used to prevent nausea and vomiting. New crystalline polymorphs and improved methods for its preparation have been developed [].

β-Substituted β-Alkoxyvinyl Trifluoromethyl Ketones

Compound Description: This group comprises compounds with the general formula R1OCR2CHCOCF3, where R1 and R2 are alkyl groups. The study investigates the solvent influence on their reaction mechanism with piperidine, revealing a complex interplay of solvent properties, including dipolarity/polarizability, hydrogen-bond donor acidity, and basicity [].

[Methyl (2R,3S)-3-((methylsulfonyl)amino)-2-(((cis-4-phenylcyclohexyl)oxy)methyl)piperidine-1-carboxylate] (TAK-925)

Compound Description: TAK-925 is a potent, selective, and brain-penetrant orexin 2 receptor (OX2R) agonist that exhibits wake-promoting effects in mice [].

Nickel(II) Complex of (2S,3S)-2-(Trifluoromethyl)-3-amino-3-phenylpropanoic acid

Compound Description: This complex was synthesized as part of a study investigating a general method for synthesizing enantiomerically pure β-hydroxy-α-amino acids containing fluorine atoms in their side chains []. The research highlights the stereochemical distinction between methyl and trifluoromethyl groups during the synthesis.

[14C]-3S,4R-4-(4-Fluorophenyl)-3-(3,4-methylenedioxyphenoxymethyl)piperidine Hydrochloride (BRL 29060A)

Compound Description: BRL 29060A, a labeled version of the drug Paroxetine, was synthesized and used to study mechanistic aspects of its formation using carbon-13 labeling [].

(1′R,3S)-2-Oxo-1-(1′-phenylethyl)piperidine-3-carboxylic acid

Compound Description: This compound exhibits a very strong intramolecular hydrogen bond, as evidenced by its crystal structure [].

4-(4-((1R,5S,6r)-6-Hydroxy-3-azabicyclo[3.1.1]heptan-6-yl)phenyl)-7-(4-(trifluoromethyl)phenyl)-2-naphthoic acid (MRS4833)

Compound Description: MRS4833 is a potent and competitive P2Y14 receptor antagonist. This compound and its prodrugs have shown efficacy in reducing airway eosinophilia in a protease-mediated asthma model and reversing chronic neuropathic pain in mice [].

(S)-3-(2,5-Dimethoxy-4-(trifluoromethyl)phenyl)piperidine (LPH-5)

Compound Description: LPH-5 is a potent and selective 5-HT2A receptor (5-HT2AR) agonist that has demonstrated persistent and robust antidepressant-like effects in rodent models [].

Trifluoromethyl-Containing Amide Alkaloids

Compound Description: This group encompasses a class of trifluoromethyl-containing amide alkaloids, synthesized and proposed as potential therapeutic agents for treating mental disorders, particularly melancholic depression [].

3-Substituted 2-(Trifluoromethyl)piperidines

Compound Description: These compounds were synthesized via a stereoselective ring expansion of (trifluoromethyl)prolinols derived from L-proline []. This method allows for the preparation of enantioenriched 3-substituted 2-(trifluoromethyl)piperidines.

2-CF3-Pyrrolidines, 2-CF3-Piperidines, and 3-CF3-Azepanes

Compound Description: These trifluoromethylated azaheterocycles were synthesized using a novel ring-expansion protocol starting from 1-tosyl-2-(trifluoromethyl)aziridine []. The research highlights the versatility of this approach for accessing a variety of functionalized trifluoromethylated pyrrolidines, piperidines, and azepanes.

(-)-3-epi-Fagomine, (2R,3S,4R)-Dihydroxypipecolic acid, and Polyhydroxylated Homopipecolic Acids

Compound Description: This set includes (-)-3-epi-fagomine, (2R,3S,4R)-dihydroxypipecolic acid, (2S,3S,4R)-dihydroxyhomopipecolic acid, (2S,3R,4R)-dihydroxyhomopipecolic acid, and two trihydroxy-substituted homopipecolic acids. These enantiopure polyhydroxylated piperidines were synthesized using diastereoselective olefinic oxidations of enantiopure tetrahydropyridines, prepared from tert-butyl sorbate using diastereoselective hydroamination or aminohydroxylation followed by ring-closing metathesis [].

2-Amino-7-(dimethylamino)-4-[(trifluoromethyl)phenyl]-4H-chromenes

Compound Description: Three 2-amino-7-(dimethylamino)-4-[(trifluoromethyl)phenyl]-4H-chromene derivatives were synthesized and evaluated for their cytotoxic activity against six human tumor cell lines [].

4-[3-(Halophenyl)hexahydro[1,3]oxazolo[3,4-a]pyridin-1-yl]-2,8-bis(trifluoromethyl)quinolines

Compound Description: This series of mefloquine-oxazolidine derivatives, containing a trifluoromethyl group, was synthesized and structurally characterized by X-ray crystallography. These compounds have shown promising activity against the multidrug-resistant tuberculosis strain in in vitro tests [].

Polysubstituted 2-Hydroxy-2-trifluoromethylpiperidines

Compound Description: This research focused on the diastereoselective synthesis of polysubstituted 2-hydroxy-2-trifluoromethylpiperidines with four and five stereogenic centers. The synthesis involved a Knoevenagel-Michael-Mannich-cyclization cascade reaction using aldehydes, cyano-containing C-H acids, ethyl 4,4,4-trifluoro-3-oxobutanoate, and ammonium acetate [].

2-Methoxyethyl Phenylcyanoacrylates

Compound Description: This study focused on the synthesis and styrene copolymerization of novel trisubstituted ethylenes, specifically halogen ring-substituted 2-methoxyethyl phenylcyanoacrylates []. The research highlights the synthesis of these compounds via a piperidine-catalyzed Knoevenagel condensation followed by their copolymerization with styrene.

Properties

CAS Number

749208-62-6

Product Name

(3S)-3-(trifluoromethyl)piperidine

IUPAC Name

(3S)-3-(trifluoromethyl)piperidine

Molecular Formula

C6H10F3N

Molecular Weight

153.148

InChI

InChI=1S/C6H10F3N/c7-6(8,9)5-2-1-3-10-4-5/h5,10H,1-4H2/t5-/m0/s1

InChI Key

JOHFJTBDUSVGQB-YFKPBYRVSA-N

SMILES

C1CC(CNC1)C(F)(F)F

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.